molecular formula C21H26N4O3 B1682827 Vapendavir CAS No. 439085-51-5

Vapendavir

Número de catálogo B1682827
Número CAS: 439085-51-5
Peso molecular: 382.5 g/mol
Clave InChI: DKSVBVKHUICELN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vapendavir, also known as BTA798, is an antiviral drug used for the treatment of HRV, the common cold virus . It is known to cause significant clinical complications in sufferers of Asthma and Chronic Obstructive Pulmonary Disease .


Molecular Structure Analysis

The molecular formula of Vapendavir is C21H26N4O3 . It has a molecular weight of 382.5 g/mol . The IUPAC name is 3-ethoxy-6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-1,2-benzoxazole .


Chemical Reactions Analysis

Vapendavir is known to bind to the viral capsid, preventing the virus from entering the cell . Mutations in the drug-binding pocket in VP1 were identified during in vitro resistance selection of drug-resistant isolates .


Physical And Chemical Properties Analysis

Vapendavir has a molecular weight of 382.46 g/mol . Its chemical structure is consistent with its structure .

Aplicaciones Científicas De Investigación

Treatment of Human Rhinovirus (HRV) Infections

  • Application Summary : Vapendavir has shown activity against a broad spectrum of enteroviruses, including the human rhinovirus (HRV). It has the potential to fight respiratory infections caused by HRV .
  • Results : In preclinical and clinical trials, Vapendavir showed promising results in controlling HRV infections .

Treatment of Chronic Obstructive Pulmonary Disease (COPD)

  • Application Summary : HRV infection in patients with COPD can lead to serious complications. Vapendavir can potentially be used to treat HRV infection in these patients .
  • Results : The effectiveness of Vapendavir in treating HRV infections in COPD patients is currently being evaluated in clinical trials .

Treatment of Hand, Foot, and Mouth Disease (HFMD)

  • Application Summary : HFMD is a common viral illness that usually affects infants and children. Vapendavir has the potential to be used in the treatment of HFMD .
  • Results : The effectiveness of Vapendavir in treating HFMD is currently under investigation .

Treatment of Enteroviral Infections

  • Application Summary : Vapendavir has shown activity against a broad spectrum of enteroviruses . It has the potential to fight various enteroviral infections .
  • Results : The effectiveness of Vapendavir in treating enteroviral infections is currently under investigation .

Treatment of Seasonal Recurrent Lower Respiratory Tract Infections in Pre-schoolers

  • Application Summary : Vapendavir can potentially be used to treat seasonal recurrent lower respiratory tract infections in pre-schoolers .
  • Results : The effectiveness of Vapendavir in treating lower respiratory tract infections in pre-schoolers is currently under investigation .

Treatment of Seasonal Asthma Exacerbation in School-age Children

  • Application Summary : Vapendavir can potentially be used to treat seasonal asthma exacerbation in school-age children .
  • Results : The effectiveness of Vapendavir in treating seasonal asthma exacerbation in school-age children is currently under investigation .

Treatment of Epidemic Hand, Foot and Mouth Disease (HFMD)

  • Application Summary : HFMD is a common viral illness that affects millions globally, particularly in developing countries . Vapendavir has the potential to be used in the treatment of epidemic HFMD .
  • Results : The effectiveness of Vapendavir in treating epidemic HFMD is currently under investigation .

Treatment of Rhinovirus Infection in Chronic Obstructive Pulmonary Disease (COPD) Patients

  • Application Summary : Rhinoviruses, typically responsible for the common cold, are one of the viruses most commonly associated with serious disease exacerbation in patients suffering from COPD . Vapendavir can potentially be used to treat rhinovirus infection in these patients .
  • Results : The effectiveness of Vapendavir in treating rhinovirus infections in COPD patients is currently being evaluated in clinical trials .

Treatment of Various Illnesses Affecting Children

  • Application Summary : Vapendavir has potential applications in treating various illnesses affecting children, including enteroviral infections, seasonal recurrent lower respiratory tract infection (LRTI) in preschoolers, and seasonal asthma exacerbation in school-age children .
  • Results : The effectiveness of Vapendavir in treating these illnesses in children is currently under investigation .

Direcciones Futuras

Vapendavir has been licensed to Altesa Biosciences for global development, production, and marketing . It has shown promising preclinical and clinical data demonstrating effective control of certain respiratory viruses . It has potential applications in treating epidemic hand, foot and mouth disease (HFMD) and HRV infection in chronic obstructive pulmonary disease (COPD) patients .

Propiedades

IUPAC Name

3-ethoxy-6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20/h4-7,14,16H,3,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSVBVKHUICELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195984
Record name Vapendavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vapendavir

CAS RN

439085-51-5
Record name Vapendavir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439085515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vapendavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VAPENDAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8LVL5Z68H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vapendavir
Reactant of Route 2
Reactant of Route 2
Vapendavir
Reactant of Route 3
Reactant of Route 3
Vapendavir
Reactant of Route 4
Reactant of Route 4
Vapendavir
Reactant of Route 5
Reactant of Route 5
Vapendavir
Reactant of Route 6
Reactant of Route 6
Vapendavir

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.